BMS-751324
Descripción general
Descripción
Métodos De Preparación
The synthesis of BMS-751324 involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: Initial steps involve the synthesis of intermediate compounds through reactions such as acylation, amidation, and cyclization.
Final Coupling Reaction: The final step involves the coupling of the intermediate compounds under controlled conditions to form this compound.
Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
BMS-751324 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
BMS-751324 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biochemical pathways.
Mecanismo De Acción
The mechanism of action of BMS-751324 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and subsequent modulation of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
BMS-751324 can be compared with other similar compounds, such as BMS-582949. While both compounds share structural similarities, this compound has unique features that distinguish it from others. For example, it has a distinct phosphonoooxy group that contributes to its specific chemical and biological properties .
Similar compounds include:
- BMS-582949
- EVT-263134
This compound’s uniqueness lies in its specific functional groups and their arrangement, which confer distinct reactivity and biological activity.
Actividad Biológica
BMS-751324 is a clinical prodrug developed by Bristol Myers Squibb, primarily designed as an inhibitor of the p38α mitogen-activated protein kinase (MAPK). This compound has emerged from research aimed at improving the pharmacokinetic properties of its predecessor, BMS-582949, which faced challenges related to pH-dependent solubility and absorption. This compound has been shown to enhance the bioavailability of the active drug while maintaining therapeutic efficacy in various preclinical models.
- Molecular Formula : C32H35N6O10P
- CAS Registry Number : 948842-66-8
- InChIKey : XAYQDTPEOFCYIG-UHFFFAOYSA-N
This compound functions as a selective inhibitor of p38α MAPK, a key player in inflammatory signaling pathways. By inhibiting this kinase, this compound aims to reduce inflammation and mitigate symptoms associated with autoimmune diseases such as rheumatoid arthritis.
Pharmacokinetics and Absorption
This compound was designed to overcome the limitations of its parent compound regarding solubility at varying gastric pH levels. In vitro and in vivo studies have demonstrated that this compound is stable and water-soluble under both acidic and neutral conditions, facilitating better absorption compared to BMS-582949. The prodrug is bioconverted into the active form through enzymatic action by alkaline phosphatase and esterase, enhancing its therapeutic exposure.
Table 1: Comparison of Pharmacokinetic Properties
Property | BMS-582949 | This compound |
---|---|---|
Solubility | pH-dependent | Stable across pH levels |
Bioavailability | Lower | Higher |
Active Form Conversion | Direct administration | Enzymatic conversion |
Efficacy in Preclinical Models
This compound has been evaluated in several animal models for its anti-inflammatory effects:
- LPS-Induced TNFα Model : Demonstrated significant reduction in TNFα levels, indicating potent anti-inflammatory activity.
- Adjuvant Arthritis Model : Showed comparable efficacy to BMS-582949, confirming its potential for treating rheumatoid arthritis.
Clinical Studies
Initial clinical trials have focused on evaluating the safety and efficacy of this compound in patients with rheumatoid arthritis. Early results suggest that it effectively addresses the challenges associated with pH-dependent absorption seen with earlier formulations.
Case Studies and Research Findings
A comprehensive review of literature highlights several key findings related to this compound:
- Study on pH Effects : A study conducted by Liu et al. (2015) utilized in vitro, in silico, and in vivo approaches to predict absorption profiles for this compound, confirming its enhanced solubility and absorption characteristics compared to its predecessor .
- Efficacy Assessment : In a pharmacodynamic model using rats, this compound was shown to significantly reduce inflammatory markers, paralleling results from existing treatments for rheumatoid arthritis .
- Safety Profile : Ongoing clinical trials are assessing the long-term safety profile of this compound, with preliminary data indicating a favorable safety margin compared to traditional therapies .
Propiedades
IUPAC Name |
[[4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonyl]-propylcarbamoyl]oxymethyl 2-(4-phosphonooxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N6O10P/c1-4-13-37(32(42)47-18-46-27(39)14-21-6-11-24(12-7-21)48-49(43,44)45)31(41)25-16-38-28(20(25)3)29(33-17-34-38)36-26-15-22(8-5-19(26)2)30(40)35-23-9-10-23/h5-8,11-12,15-17,23H,4,9-10,13-14,18H2,1-3H3,(H,35,40)(H,33,34,36)(H2,43,44,45) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYQDTPEOFCYIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C)C(=O)OCOC(=O)CC5=CC=C(C=C5)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N6O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948842-66-8 | |
Record name | BMS-751324 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0948842668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-751324 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/976Z3162LI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.